molecular formula C22H15BrN2O2 B3016449 (E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one CAS No. 865614-39-7

(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one

Cat. No. B3016449
CAS RN: 865614-39-7
M. Wt: 419.278
InChI Key: QZSLLCZUUWFWFK-ZMOGYAJESA-N
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Description

This compound is a Schiff base, which is a class of compounds that feature a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen. Schiff bases are often used in organic synthesis and coordination chemistry .


Synthesis Analysis

Schiff bases are typically synthesized through a process called condensation, where an amine reacts with a carbonyl compound (like an aldehyde or ketone) to remove water and form the C=N bond .


Molecular Structure Analysis

The molecular structure of a Schiff base generally consists of a planar arrangement around the C=N bond, which allows for conjugation with adjacent groups. This can lead to interesting photophysical properties .


Chemical Reactions Analysis

Schiff bases can participate in a variety of chemical reactions. They can act as ligands to form coordination compounds with metals. They can also undergo reduction to form secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a Schiff base can vary widely depending on its structure. Some general properties include good thermal stability and variable solubility in water and organic solvents .

Scientific Research Applications

Pharmaceuticals

This compound may serve as a precursor or an intermediate in the synthesis of various pharmaceuticals. Its structural features, such as the bromo and phenyl groups, are often found in molecules with biological activity. For instance, similar compounds have been used in the development of SGLT2 inhibitors for diabetes therapy .

Material Science

In material science, the compound’s potential for creating novel materials is significant. Its aromatic structure could be useful in the development of organic semiconductors or as a building block for advanced polymers .

Chemical Synthesis

The compound could be employed in chemical synthesis as a reagent or catalyst. Its bromine atom makes it a good candidate for bromination reactions, which are crucial in the synthesis of many organic compounds .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as fluorescent or chromogenic agents due to the presence of the quinolinone moiety, which is known for its luminescent properties .

Biochemistry

The compound might interact with biological macromolecules, influencing biochemical pathways or serving as a model compound for studying enzyme-substrate interactions. Its potential to form stable complexes with metals could be explored in the context of metalloproteins .

Immunodiagnostics

Derivatives of this compound could find applications in immunodiagnostics. The structural complexity and potential for modification make it a suitable candidate for designing novel antigens or haptens for antibody production .

Mechanism of Action

While the specific mechanism of action would depend on the application, Schiff bases in general are known to have biological activity. Some are used in medicinal chemistry due to their antimicrobial, antifungal, antiviral, and anticancer properties .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with a Schiff base would depend on its specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Schiff bases continue to be a topic of interest in various fields, including medicinal chemistry, materials science, and catalysis. Future research may focus on exploring new synthesis methods, studying their complexation behavior with various metals, and investigating their biological activities .

properties

IUPAC Name

6-bromo-3-[(2-hydroxyphenyl)methylideneamino]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-16-10-11-18-17(12-16)20(14-6-2-1-3-7-14)21(22(27)25-18)24-13-15-8-4-5-9-19(15)26/h1-13,26H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSLLCZUUWFWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one

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